molecular formula C16H15NO2 B10846651 Allylcarbamic Acid Biphenyl-3-yl Ester

Allylcarbamic Acid Biphenyl-3-yl Ester

Cat. No.: B10846651
M. Wt: 253.29 g/mol
InChI Key: IVZVLOUIEAWCIN-UHFFFAOYSA-N
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Description

Allylcarbamic Acid Biphenyl-3-yl Ester: is a chemical compound that belongs to the class of fatty acid amide hydrolase inhibitors. This compound is known for its potential therapeutic properties, including analgesic, anxiolytic-like, and antidepressant-like effects in various animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of biphenyl-3-ylamine with allyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Allylcarbamic Acid Biphenyl-3-yl Ester exerts its effects by inhibiting the enzyme fatty acid amide hydrolase. This inhibition leads to increased levels of endocannabinoids, such as anandamide, in the body. These endocannabinoids then interact with cannabinoid receptors, modulating various physiological processes including pain perception, mood, and appetite . The compound fits within the lipophilic region of the substrate-binding site of fatty acid amide hydrolase, mimicking the arachidonoyl chain of anandamide .

Comparison with Similar Compounds

Uniqueness: Allylcarbamic Acid Biphenyl-3-yl Ester is unique due to its specific structure, which allows it to effectively inhibit fatty acid amide hydrolase and modulate endocannabinoid signaling. Its allyl group provides distinct reactivity compared to other similar compounds, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(3-phenylphenyl) N-prop-2-enylcarbamate

InChI

InChI=1S/C16H15NO2/c1-2-11-17-16(18)19-15-10-6-9-14(12-15)13-7-4-3-5-8-13/h2-10,12H,1,11H2,(H,17,18)

InChI Key

IVZVLOUIEAWCIN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

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